Glycylglycyl-L-glutamine
Overview
Description
Glycylglycyl-L-glutamine is a dipeptide composed of two glycine molecules and one L-glutamine molecule. It is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications. This compound is particularly significant in the field of biochemistry and nutrition due to its role as a precursor to L-glutamine, an amino acid essential for numerous physiological functions.
Mechanism of Action
Target of Action
Glycylglycyl-L-glutamine, a derivative of the amino acid L-glutamine, primarily targets various cells and tissues in the body, including immune cells, muscle cells, and neurons . It plays a crucial role in regulating physiological functions such as immune enhancement, muscle maintenance, nitrogen transportation, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Mode of Action
The compound interacts with its targets by serving as a key source of nitrogen for amino acid and nucleotide biosynthesis . It also provides a source of carbon to replenish the tricarboxylic acid (TCA) cycle and lipid biosynthesis pathways . This interaction leads to changes in cellular metabolism, supporting various biosynthetic pathways crucial for cellular integrity and function .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis of nucleotides and nucleic acids . It also participates in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function .
Pharmacokinetics
The pharmacokinetics of L-glutamine, from which this compound is derived, has been studied extensively. L-glutamine has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .
Result of Action
The action of this compound results in various molecular and cellular effects. It enhances the circulation of gastrointestinal incretin hormones, stimulates insulin release, and reduces postprandial glycemia in diabetes mellitus . In the context of sickle cell disease, L-glutamine therapy has shown significant reductions in acute complications associated with the disease, such as vaso-occlusive crises and acute chest syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability in aqueous solution are critical for its action . Moreover, the compound’s action can be influenced by the metabolic state of the target cells and tissues, as well as by the presence of other compounds in the body .
Biochemical Analysis
Biochemical Properties
Glycylglycyl-L-glutamine interacts with the ribosome and can terminate translation by preventing the release of the polypeptide chain from the ribosome . It has been shown to be a homologue of glutamine synthase, an enzyme that catalyzes the conversion of ammonia and glutamate into glutamine . This compound also methylates lysines on proteins to regulate their activity, a process important for cellular processes such as DNA replication and repair . The biochemical reaction catalyzed by this compound is dependent on ATP hydrolysis and requires Mg2+ ions as a cofactor .
Cellular Effects
This compound plays a significant role in cell survival and proliferation . It influences cell function by modulating physiological functions such as immune enhancement, muscular maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Molecular Mechanism
This compound regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and activates intracellular signaling pathways . It functions as a methyltransferase that methylates eukaryotic proteins at specific lysine residues, a process essential for cellular processes .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, research on L-glutamine, a component of this compound, has shown that dietary inclusion of 1.0% L-glutamine can improve internal egg quality, including amino acids profile .
Metabolic Pathways
This compound is involved in the glutamine metabolic pathway . Glutamine enters the cell through the amino acid transporter, ASCT2/SLC1A5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) .
Transport and Distribution
Glutamine, a component of this compound, is known to enter the cell through the amino acid transporter, ASCT2/SLC1A5 .
Subcellular Localization
Studies on glutamine synthetase, an enzyme that interacts with glutamine, a component of this compound, have shown that it is localized in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycylglycyl-L-glutamine typically involves the protection of the N-terminal of glycine using tert-butoxycarbonyl (Boc) anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield crude this compound, which is then purified through recrystallization .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, avoiding the use of high-toxicity solvents and minimizing waste production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycylglycyl-L-glutamine undergoes various chemical reactions, including hydrolysis, methylation, and enzymatic cleavage.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water, often catalyzed by enzymes such as peptidases.
Major Products:
Hydrolysis: The major products of hydrolysis are glycine and L-glutamine.
Scientific Research Applications
Glycylglycyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.
Biology: this compound is utilized in cell culture media as a stable source of L-glutamine, supporting cell growth and proliferation.
Medicine: It is investigated for its potential therapeutic effects in conditions requiring enhanced nitrogen transport and immune function.
Industry: The compound is used in the food industry to enhance the flavor and nutritional value of protein-rich products
Comparison with Similar Compounds
L-alanyl-L-glutamine: Another dipeptide used as a stable source of L-glutamine in cell culture media.
Glycyl-L-glutamine: A simpler dipeptide with similar stability and solubility properties.
Uniqueness: Glycylglycyl-L-glutamine is unique due to its enhanced stability and solubility compared to L-glutamine alone. This makes it particularly useful in applications where prolonged stability is required, such as in cell culture media and nutritional supplements .
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNELDXWKRIFX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427107 | |
Record name | Glycylglycyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186787-32-6 | |
Record name | Glycylglycyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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